6-Cyclopropyl-8-fluoroisoquinoline
Overview
Description
6-Cyclopropyl-8-fluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. The compound’s molecular formula is C12H10FN, and it possesses a molecular weight of 187.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-8-fluoroisoquinoline typically involves the introduction of fluorine onto the isoquinoline ring. This can be achieved through various synthetic methodologies, including:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring using fluorinating agents.
Cyclization of Precursor Compounds: Another approach involves the cyclization of precursor compounds that already contain a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. One such method involves the use of solid dispersion techniques to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-8-fluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines .
Scientific Research Applications
6-Cyclopropyl-8-fluoroisoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-8-fluoroisoquinoline involves its interaction with specific molecular targets. As a BTK inhibitor, the compound binds to the enzyme Bruton’s tyrosine kinase, inhibiting its activity and thereby affecting cellular signaling pathways involved in immune responses and cancer progression . This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses .
Comparison with Similar Compounds
6-Fluoroisoquinoline: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity.
8-Fluoroisoquinoline: Another similar compound that differs in the position of the fluorine atom.
6,8-Difluoroisoquinoline: Contains two fluorine atoms, which can significantly alter its chemical and biological properties.
Uniqueness: 6-Cyclopropyl-8-fluoroisoquinoline is unique due to the presence of both a cyclopropyl group and a fluorine atom on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-cyclopropyl-8-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHTZZAWGLPNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C3C=NC=CC3=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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